molecular formula C8H13F2NO2 B1469459 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid CAS No. 1934241-91-4

2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid

Cat. No. B1469459
CAS RN: 1934241-91-4
M. Wt: 193.19 g/mol
InChI Key: AXFLMMVNPFSLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid (2-DFPBA) is a fluorinated pyrrolidine derivative that has been studied for its potential in a variety of scientific and medical applications. It has been found to have a range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil

A study by Werner, Garratt, and Pigott (2012) reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides to soil, organic matter, and minerals. This research suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. The study's findings could be relevant for understanding the environmental behavior of similar compounds, including 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid, especially in terms of sorption characteristics and environmental fate (Werner, Garratt, & Pigott, 2012).

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and effects of these compounds. While the specific compound of interest is not mentioned, the methodologies and insights from this review could inform research into the biodegradability and environmental impact of fluorinated compounds, including this compound (Liu & Avendaño, 2013).

Butanol as a Biofuel

Jin et al. (2011) provide a comprehensive review of butanol as a renewable biofuel, comparing its properties with those of conventional fuels and discussing production methods. This context is relevant for considering the biochemical pathways and potential applications of related compounds in renewable energy and chemical synthesis (Jin, Yao, Liu, Lee, & Ji, 2011).

Levulinic Acid in Drug Synthesis

Zhang et al. (2021) discuss the application of levulinic acid, a biomass-derived chemical, in drug synthesis. The article highlights the versatility and potential of biomass-derived chemicals in pharmaceutical applications, offering a perspective that could be extrapolated to the utilization of this compound in similar contexts (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-2-6(7(12)13)11-4-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFLMMVNPFSLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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